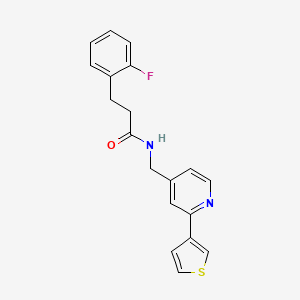
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" and is known for its ability to act as an inhibitor for certain enzymes. The purpose of
作用機序
The mechanism of action for compound X involves its ability to selectively bind to and inhibit the activity of certain enzymes. Specifically, compound X is known to inhibit the activity of enzymes that are involved in the regulation of various biological processes, such as cell growth and metabolism. By inhibiting the activity of these enzymes, compound X has the potential to disrupt the normal functioning of cells, which can lead to the death of cancer cells or the suppression of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are still being studied, but early research suggests that it has the potential to be used as a therapeutic agent for a variety of diseases. Specifically, compound X has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using compound X in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of specific enzymes on biological processes, which can provide valuable insights into the underlying mechanisms of disease. However, one of the limitations of using compound X in lab experiments is its potential toxicity. Like many chemical compounds, compound X can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on compound X. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of specific enzymes that are targeted by compound X, which can provide valuable insights into the underlying mechanisms of disease. Additionally, further research is needed to determine the optimal dosage and administration of compound X for the treatment of specific diseases. Finally, research is needed to determine the long-term effects of compound X on the human body, which can help to determine its safety and efficacy as a therapeutic agent.
合成法
The synthesis method for compound X involves a series of chemical reactions that result in the formation of the final product. This process involves the use of various reagents and catalysts, which are carefully selected to ensure the purity and yield of the compound. The exact synthesis method for compound X is proprietary and is not available in the public domain.
科学的研究の応用
Compound X has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research has been the use of compound X as an inhibitor for certain enzymes. Enzyme inhibitors are compounds that can selectively bind to and inhibit the activity of enzymes, which are essential for many biological processes. By inhibiting the activity of specific enzymes, compound X has the potential to be used as a therapeutic agent for a variety of diseases.
特性
IUPAC Name |
3-(2-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c20-17-4-2-1-3-15(17)5-6-19(23)22-12-14-7-9-21-18(11-14)16-8-10-24-13-16/h1-4,7-11,13H,5-6,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQIBEKXTMYWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2902592.png)
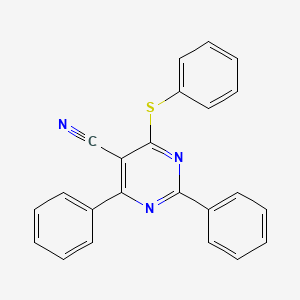

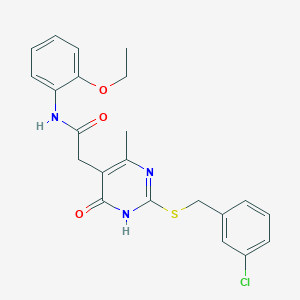
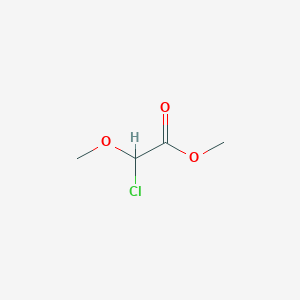
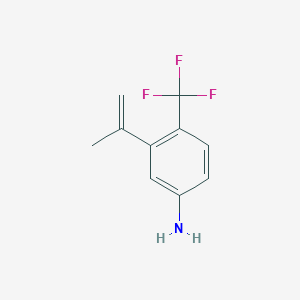
![2-((2,6-difluorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2902602.png)
![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)
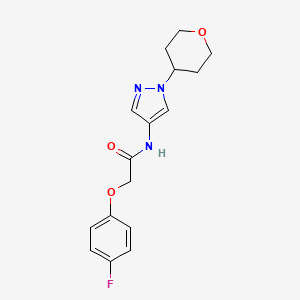
![Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate](/img/structure/B2902606.png)
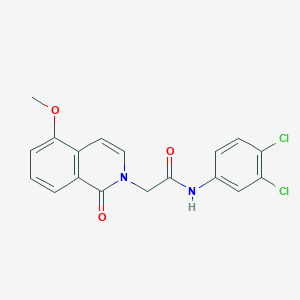
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2902611.png)
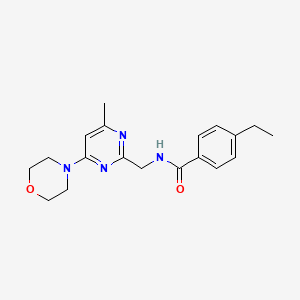
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2902613.png)